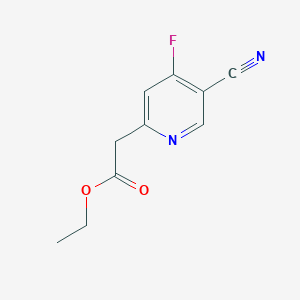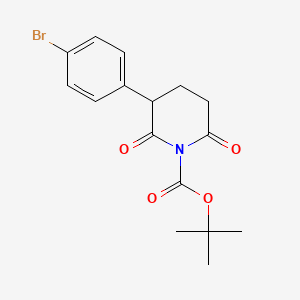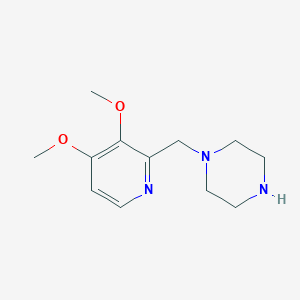
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . It is typically a white to light yellow solid This compound is of interest due to its unique chemical structure, which includes a bromine atom, a trifluoroethoxy group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline involves the reaction of 4-bromo-3-nitroaniline with 2,2,2-trifluoroethanol under suitable conditions . The reaction typically proceeds as follows:
Nitration: 4-Bromoaniline is first nitrated to form 4-bromo-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-bromo-3-aminoaniline.
Etherification: Finally, 4-bromo-3-aminoaniline reacts with 2,2,2-trifluoroethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro compounds, and reduction reactions can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrF3NO |
|---|---|
Molekulargewicht |
270.05 g/mol |
IUPAC-Name |
4-bromo-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI-Schlüssel |
MGKNUKRBJPVNAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)OCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)

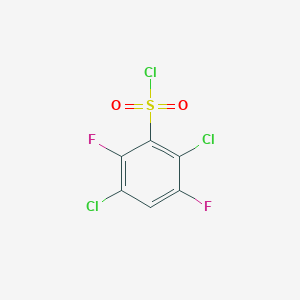
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)

![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
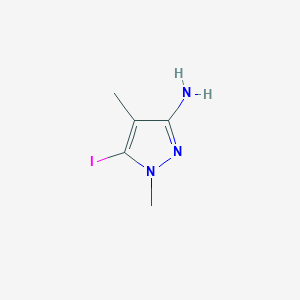

![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
